![molecular formula C64H42 B14230934 1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene CAS No. 723285-24-3](/img/structure/B14230934.png)
1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which consists of a pyrene core substituted with four biphenyl groups at the 1, 3, 6, and 8 positions. The presence of these biphenyl groups significantly enhances the compound’s electronic and optical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to attach the biphenyl groups to the pyrene core. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
科学的研究の応用
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is largely dependent on its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s behavior in different environments, such as in biological systems or electronic devices.
類似化合物との比較
Similar Compounds
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: Similar structure but with carboxylic acid groups instead of biphenyl groups.
1,3,6,8-Tetrabromopyrene: Contains bromine atoms instead of biphenyl groups.
1,3,6,8-Tetra(2-thiophenyl)pyrene: Substituted with thiophene groups instead of biphenyl groups.
Uniqueness
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is unique due to the presence of biphenyl groups, which enhance its electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability, such as in organic electronics and fluorescent probes.
特性
CAS番号 |
723285-24-3 |
|---|---|
分子式 |
C64H42 |
分子量 |
811.0 g/mol |
IUPAC名 |
1,3,6,8-tetrakis(2-phenylphenyl)pyrene |
InChI |
InChI=1S/C64H42/c1-5-21-43(22-6-1)47-29-13-17-33-51(47)59-41-60(52-34-18-14-30-48(52)44-23-7-2-8-24-44)56-39-40-58-62(54-36-20-16-32-50(54)46-27-11-4-12-28-46)42-61(57-38-37-55(59)63(56)64(57)58)53-35-19-15-31-49(53)45-25-9-3-10-26-45/h1-42H |
InChIキー |
WUPYCWSDUADWDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=CC=C7C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C1=CC=CC=C1C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


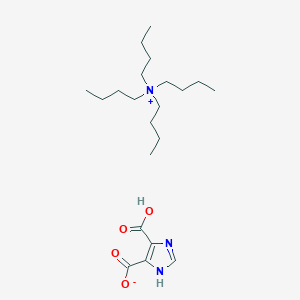
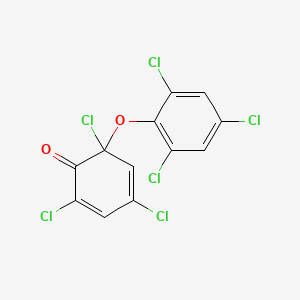
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
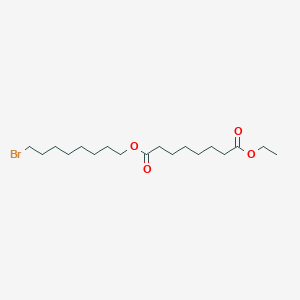
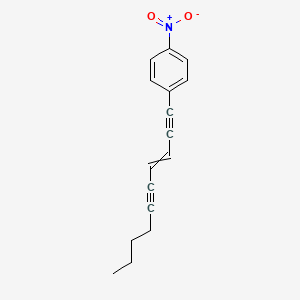
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
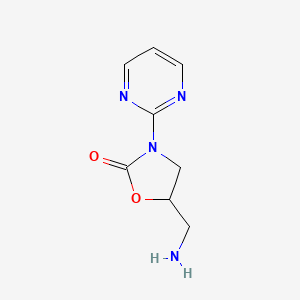
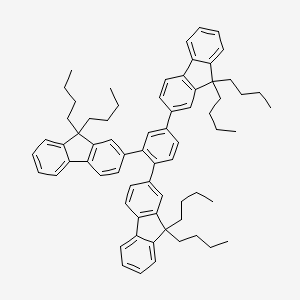

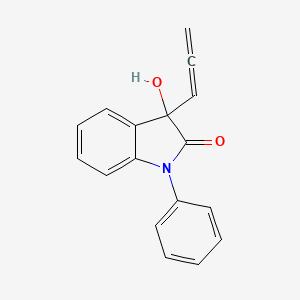
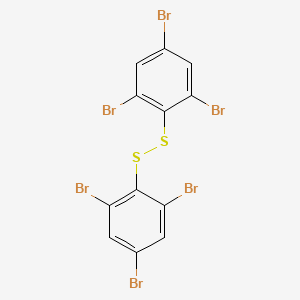
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
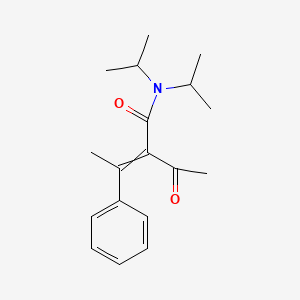
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
